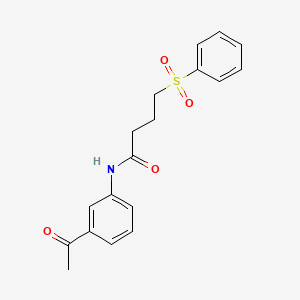

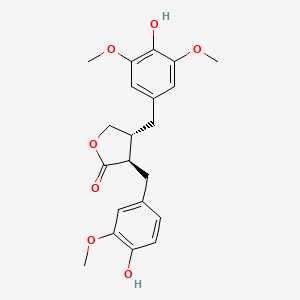

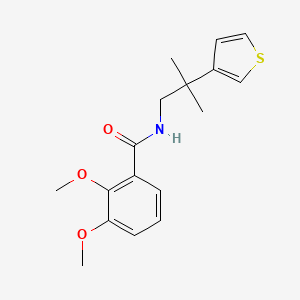

![molecular formula C17H16F3NO6S B2486733 2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid CAS No. 1796964-04-9](/img/structure/B2486733.png)

2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid, also known as DMTPA, is a synthetic organic compound with a variety of applications in scientific research. It is a versatile molecule that can be used in a wide range of experiments, from biochemical studies to drug development. DMTPA has a wide range of advantages, including its stability, low toxicity, and ability to act as a proton acceptor. It is a useful tool for scientists in many fields, and its use is expected to continue to grow in the future.

Scientific Research Applications

Serotonin Receptor Agonism

The compound shows affinity for serotonin 5-HT2A/2C receptor sites, comparable to or higher than analogous bromo or iodo compounds, indicating its potential role in modulating serotonin pathways. In drug discrimination assays in rats, it exhibited potency comparable to or slightly greater than its congeners, and its agonist properties were validated by measuring the accumulation of [3H]inositol monophosphate in cells expressing either 5-HT2A or 5-HT2C receptors (Nichols et al., 1994).

Antithrombotic Effects

YM-75466, structurally related to the compound , demonstrated significant antithrombotic effects without prolonging bleeding time or coagulation time in rats, distinguishing its effects markedly from warfarin, a common anticoagulant (Sato et al., 1998).

Pest Management

Phenylacetaldehyde and acetic acid, components structurally similar to the compound, when used together, formed a more potent lure than either chemical alone for certain moth species, indicating the potential of the compound or its derivatives in pest management strategies (Landolt et al., 2013).

Anti-Inflammatory and Analgesic Properties

Compounds structurally related to 2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid demonstrated significant anti-inflammatory and analgesic properties. For instance, 3,5-dimethoxy-4-hydroxy benzoic acid showed potential in managing sickle cell disease by inhibiting hemoglobin S (Hb S) polymerization, analgesic activity, and anti-inflammatory effects (Gamaniel et al., 2000).

Antinociceptive Pharmacology

LF22-0542, a novel nonpeptidic Bradykinin B1 receptor antagonist with a similar molecular structure, showed antinociceptive actions in mouse models, suggesting the potential use of structurally related compounds for treating inflammatory and neuropathic pain states (Porreca et al., 2006).

Properties

IUPAC Name |

2-[4,5-dimethoxy-2-[[4-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO6S/c1-26-13-7-10(8-16(22)23)15(9-14(13)27-2)28(24,25)21-12-5-3-11(4-6-12)17(18,19)20/h3-7,9,21H,8H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDVQCIUCVXQSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)O)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

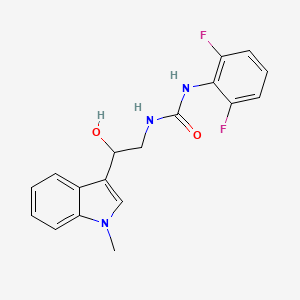

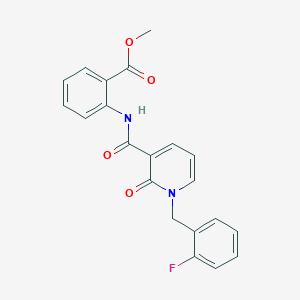

![1-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2486653.png)

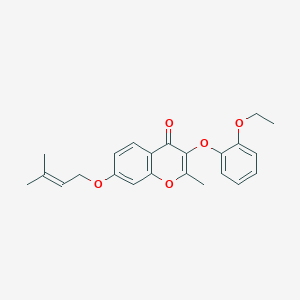

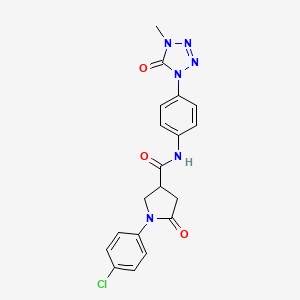

![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2486657.png)

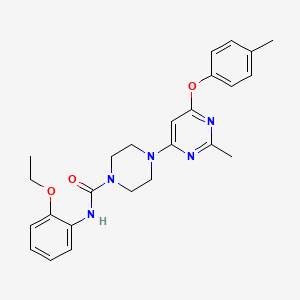

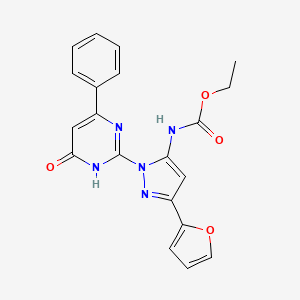

![2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine](/img/structure/B2486658.png)

![2-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2486668.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2486672.png)